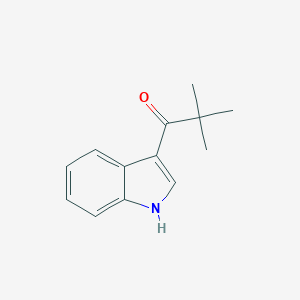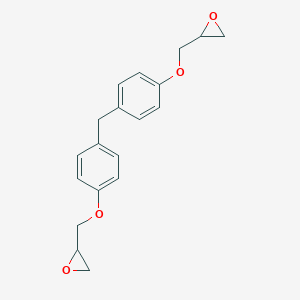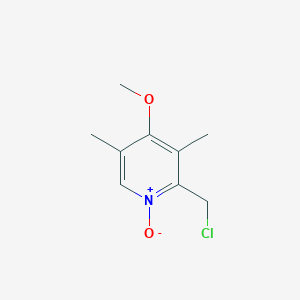![molecular formula C8H12O2 B128639 1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone CAS No. 145788-50-7](/img/structure/B128639.png)
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone, commonly known as HCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCE is a chiral molecule, meaning that it exists in two enantiomeric forms, which have different chemical and biological properties.
Mécanisme D'action
The mechanism of action of HCE is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. HCE has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
HCE has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. HCE has also been shown to improve cognitive function and to reduce oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HCE in lab experiments is its enantiopure form, which allows for precise control over the stereochemistry of the synthesized molecules. However, one of the limitations of using HCE is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on HCE, including the development of new synthetic methods for the production of enantiopure HCE, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science. Additionally, further research is needed to fully understand the mechanism of action of HCE and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of HCE involves the reaction between cyclohexanone and L-(+)-tartaric acid, which results in the formation of HCE in its enantiopure form. The synthesis of HCE can also be achieved through the oxidation of 1,2-cyclohexanedione using sodium hypochlorite. The enantiopure form of HCE can be separated using chiral chromatography techniques.
Applications De Recherche Scientifique
HCE has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, HCE has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, HCE has been used as a chiral building block for the synthesis of complex organic molecules. In material science, HCE has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
145788-50-7 |
|---|---|
Nom du produit |
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-[(3S)-3-hydroxycyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m0/s1 |
Clé InChI |
ITPPAWADXHMHMF-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)C1=C[C@H](CCC1)O |
SMILES |
CC(=O)C1=CC(CCC1)O |
SMILES canonique |
CC(=O)C1=CC(CCC1)O |
Synonymes |
Ethanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



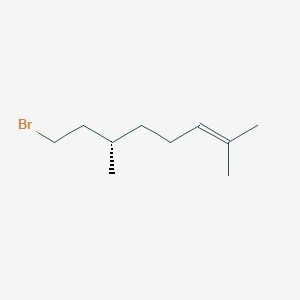
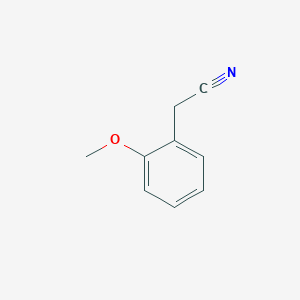
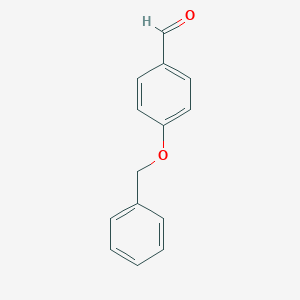
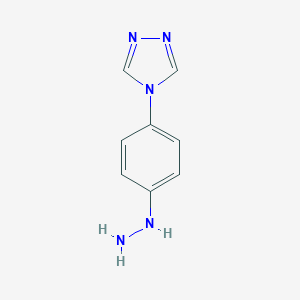
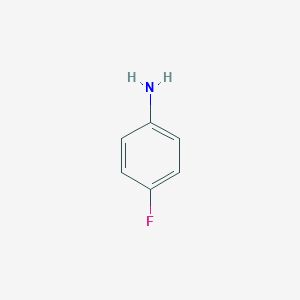
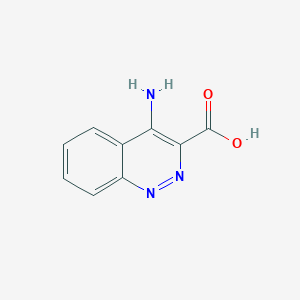
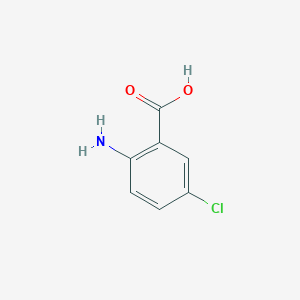
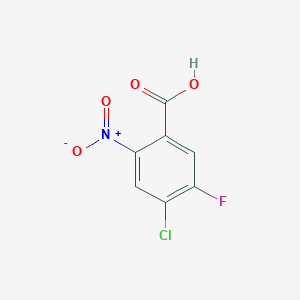
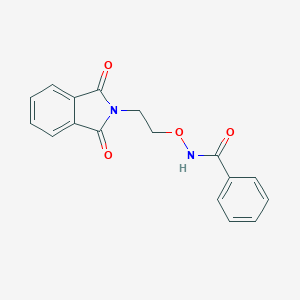
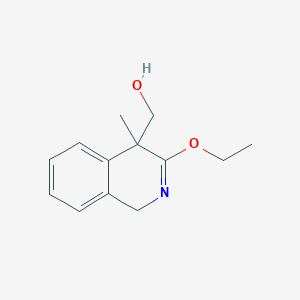
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
